molecular formula C28H20N2O4 B11114526 4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}

4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}

Cat. No.: B11114526
M. Wt: 448.5 g/mol
InChI Key: YROUPKMRUVUYTL-UHFFFAOYSA-N
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Description

N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE is a complex organic compound characterized by its unique structure, which includes multiple furan rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE typically involves the condensation of furan-2-carbaldehyde with 4,4’-diaminodiphenyl ether under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE
  • N-[(E)-1-(2-FURYL)METHYLIDENE]-N-{4-[4-(4-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}PHENOXY)PHENOXY]PHENYL}AMINE

Uniqueness

This compound is unique due to its specific structure, which includes multiple furan rings and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

1-(furan-2-yl)-N-[4-[4-[4-(furan-2-ylmethylideneamino)phenoxy]phenoxy]phenyl]methanimine

InChI

InChI=1S/C28H20N2O4/c1-3-27(31-17-1)19-29-21-5-9-23(10-6-21)33-25-13-15-26(16-14-25)34-24-11-7-22(8-12-24)30-20-28-4-2-18-32-28/h1-20H

InChI Key

YROUPKMRUVUYTL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC=CO5

Origin of Product

United States

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